molecular formula C21H18ClN5O3S2 B2674699 N-(4-chlorophenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1021078-42-1

N-(4-chlorophenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No. B2674699
CAS RN: 1021078-42-1
M. Wt: 487.98
InChI Key: WIGWOIRVQNMKPL-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O3S2 and its molecular weight is 487.98. The purity is usually 95%.
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Scientific Research Applications

Biological Activities and Synthetic Approaches

  • Antitumor and Anticancer Activity

    The synthesis and evaluation of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, including structures similar to the specified compound, have shown considerable anticancer activity against a range of cancer cell lines. This highlights the compound's relevance in developing new therapeutic agents against cancer (Yurttaş, Tay, & Demirayak, 2015).

  • Cytotoxic Activity

    Novel compounds with structures resembling the specified acetamide have been designed and synthesized, demonstrating cytotoxicity against human cancer cell lines. Such studies underscore the compound's potential as a lead in cancer treatment research (Ding et al., 2012).

  • Antimicrobial and Antibacterial Agents

    Research into benzothiazole derivatives, including those with acetamido pharmacophores, has identified significant antimicrobial and antibacterial properties. These findings support the compound's application in combating microbial infections (Bhoi, Borad, Parmar, & Patel, 2015).

  • Synthetic Methodologies

    The development of novel synthetic routes for creating thiazolo[4,5-d]pyridazinone derivatives provides valuable insights into the chemical versatility and potential application of such compounds in various domains of scientific research (Demchenko, Bobkova, Yadlovskiy, Buchtiarova, & Demchenko, 2015).

  • Pharmacological Activities

    The exploration of thiazolidinone and acetidinone derivatives, including molecules structurally related to the specified compound, has revealed a range of pharmacological activities. This underscores the compound's potential in the development of new therapeutic agents (Mistry, Desai, & Intwala, 2009).

properties

IUPAC Name

N-(4-chlorophenyl)-2-(2-morpholin-4-yl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3S2/c22-13-3-5-14(6-4-13)23-16(28)12-27-20(29)18-19(17(25-27)15-2-1-11-31-15)32-21(24-18)26-7-9-30-10-8-26/h1-6,11H,7-10,12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGWOIRVQNMKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)Cl)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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